2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring and the chlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanophenyl)benzothiazole: This compound also features a thiazole ring and a phenyl group but differs in its functional groups.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share the thiazole ring but have different substituents and biological activities.
Uniqueness
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPKUHVCUVENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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